Cas no 2097966-42-0 (2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)

2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound featuring a fused pyrrolidine-dione scaffold with a trifluoromethyl substituent. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The rigid tetracyclic framework offers selectivity in binding interactions, making it useful in medicinal chemistry for targeting specific enzymes or receptors. Its synthetic versatility allows for further derivatization, enabling the exploration of structure-activity relationships. This compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture or light.
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione structure
2097966-42-0 structure
Product name:2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS No:2097966-42-0
MF:C8H9F3N2O2
MW:222.164472341537
CID:5723963
PubChem ID:121205350

2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Chemical and Physical Properties

Names and Identifiers

    • 2097966-42-0
    • AKOS026714169
    • F1967-3252
    • starbld0015953
    • 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
    • Inchi: 1S/C8H9F3N2O2/c1-13-6(14)3-2-12-5(8(9,10)11)4(3)7(13)15/h3-5,12H,2H2,1H3
    • InChI Key: UKCIUQMQRHYUBX-UHFFFAOYSA-N
    • SMILES: FC(C1C2C(N(C)C(C2CN1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 222.06161202g/mol
  • Monoisotopic Mass: 222.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4Ų
  • XLogP3: -0.3

2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Security Information

2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M203826-1g
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2097966-42-0
1g
$ 865.00 2022-06-04
TRC
M203826-1000mg
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2097966-42-0
1g
$1045.00 2023-05-18
TRC
M203826-500mg
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2097966-42-0
500mg
$666.00 2023-05-18
Life Chemicals
F1967-3252-5g
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2097966-42-0 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F1967-3252-1g
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2097966-42-0 95%+
1g
$598.0 2023-09-06
Life Chemicals
F1967-3252-10g
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2097966-42-0 95%+
10g
$2512.0 2023-09-06
TRC
M203826-5mg
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2097966-42-0
5mg
$173.00 2023-05-18
Life Chemicals
F1967-3252-0.25g
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2097966-42-0 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F1967-3252-0.5g
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2097966-42-0 95%+
0.5g
$568.0 2023-09-06
TRC
M203826-100mg
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2097966-42-0
100mg
$167.00 2023-05-18

Additional information on 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Introduction to 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS No. 2097966-42-0)

2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, identified by its CAS number 2097966-42-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydropyrrolopyrrole class, a scaffold that has been increasingly explored for its potential biological activities and pharmacological properties.

The molecular structure of 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione features a fused bicyclic system consisting of a pyrrole ring embedded within a tetrahydropyrrolopyrrole core. The presence of a methyl group at the 2-position and a trifluoromethyl group at the 4-position introduces unique electronic and steric properties to the molecule. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in modulating its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The tetrahydropyrrolopyrrole motif is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The specific arrangement of functional groups in 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suggests that it may interact with multiple biological pathways simultaneously, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The trifluoromethyl group in this molecule is particularly noteworthy, as it is often employed to improve pharmacokinetic profiles and reduce susceptibility to enzymatic degradation. This feature makes 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione a promising candidate for developing novel therapeutic agents.

The synthesis of this compound presents both challenges and opportunities for chemists. The construction of the fused heterocyclic system requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, allowing researchers to explore their full potential more rapidly.

In terms of biological evaluation, preliminary studies have demonstrated that derivatives of tetrahydropyrrolopyrroles exhibit promising activity against various disease states. The unique structural features of 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione make it an intriguing candidate for further pharmacological investigation. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in cancer progression or as a modulator of inflammatory pathways.

The development of new drugs often involves optimizing the structure-activity relationships (SAR) of lead compounds. By systematically modifying functional groups or exploring different analogs, scientists can identify more potent and selective molecules. The presence of both the methyl group and the trifluoromethyl group in 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione provides multiple points for such optimization efforts.

Computational chemistry has also played an increasingly important role in the study of this compound. Molecular modeling techniques can predict binding affinities and interactions with biological targets with high accuracy. These predictions can guide experimental efforts and accelerate the drug discovery process. By leveraging computational tools alongside traditional experimental methods, researchers can more efficiently explore the therapeutic potential of molecules like 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione.

The future directions for research on this compound are multifaceted. Further investigation into its mechanism of action will be crucial for understanding its biological effects and identifying potential therapeutic applications. Additionally, exploring synthetic routes that improve scalability and cost-effectiveness will be essential for moving towards clinical development.

In conclusion,2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS No. 2097966-42-0) represents a promising scaffold for drug discovery with significant potential in various therapeutic areas. Its unique structural features and preliminary biological activity make it an attractive candidate for further exploration by medicinal chemists and biologists alike.

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